![molecular formula C16H14O4 B1393063 Methyl 2-[(4-formylphenoxy)methyl]benzoate CAS No. 1046494-85-2](/img/structure/B1393063.png)

Methyl 2-[(4-formylphenoxy)methyl]benzoate

Vue d'ensemble

Description

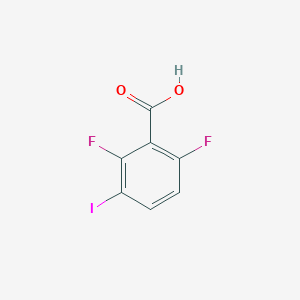

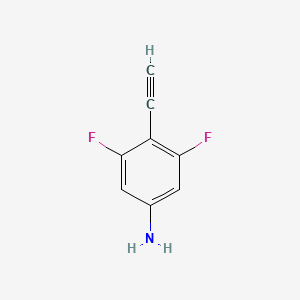

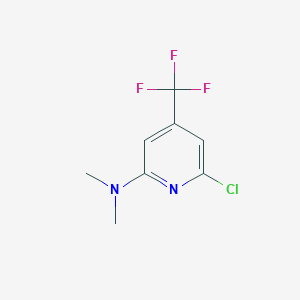

“Methyl 2-[(4-formylphenoxy)methyl]benzoate” is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 g/mol. This compound is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “Methyl 2-[(4-formylphenoxy)methyl]benzoate” can be represented by the SMILES stringO=C(OC)C(C=C1)=CC=C1OC2=C(C=CC=C2)C([H])=O . This indicates that the compound contains an ester group (OC=O), a formyl group (C([H])=O), and two aromatic rings. Physical And Chemical Properties Analysis

“Methyl 2-[(4-formylphenoxy)methyl]benzoate” is a solid compound . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.Applications De Recherche Scientifique

Synthesis and Biological Activities

Methyl 2-[(4-formylphenoxy)methyl]benzoate is significant in the synthesis of various compounds with diverse biological activities. Lou Hong-xiang (2012) synthesized methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate in the total synthesis of bisbibenzyls, a series of natural products known for their versatile biological activities (Lou Hong-xiang, 2012).

Bioactive Constituents from Natural Sources

Atta-ur-rahman et al. (1997) identified a variant of this compound, methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, in Jolyna laminarioides. This compound exhibited chymotrypsin inhibitory activity and showed effectiveness against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).

Role as a Bioactive Precursor

Methyl-2-formyl benzoate, closely related to methyl 2-[(4-formylphenoxy)methyl]benzoate, is recognized for its range of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. This makes it a significant structure and an excellent precursor for new bioactive molecules in pharmaceutical applications (S. Farooq & Z. Ngaini, 2019).

Application in Molecular Structures

In the field of molecular structure analysis, Smita Basu et al. (2012) utilized a derivative of methyl 2-[(4-formylphenoxy)methyl]benzoate in the synthesis of diorganotin(IV) complexes. This demonstrates the compound's relevance in creating complex molecular structures and in the study of coordination chemistry (Smita Basu et al., 2012).

Photophysical Properties

Jiantao Ma et al. (2013) reported on the photophysical properties of a related compound, methyl 4-(5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate, exploring its potential as a colorimetric fluoride chemosensor. This indicates the utility of such compounds in sensor technology and material science (Jiantao Ma et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-[(4-formylphenoxy)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-16(18)15-5-3-2-4-13(15)11-20-14-8-6-12(10-17)7-9-14/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGLGBDQJRVZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90680517 | |

| Record name | Methyl 2-[(4-formylphenoxy)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(4-formylphenoxy)methyl]benzoate | |

CAS RN |

1046494-85-2 | |

| Record name | Methyl 2-[(4-formylphenoxy)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90680517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

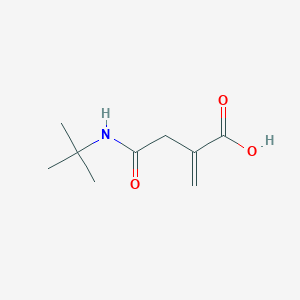

![[2-(Ethylthio)ethyl]methylamine oxalate (2:1)](/img/structure/B1392988.png)

![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)

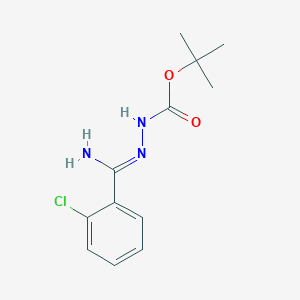

![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)

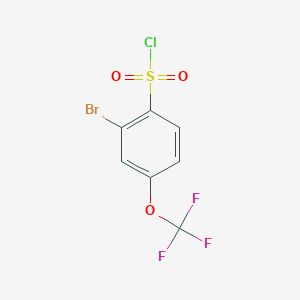

![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B1393000.png)